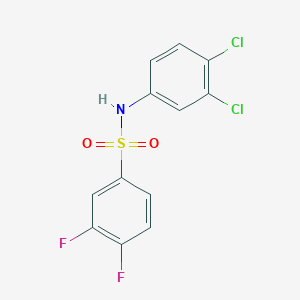![molecular formula C17H20N2O3 B6062941 2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B6062941.png)
2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione, also known as MPMD, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPMD belongs to the class of indene-1,3-dione derivatives and has shown promising results in various research studies.
Scientific Research Applications
2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In Alzheimer's disease, 2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione has been shown to reduce the levels of amyloid-beta peptides, which are responsible for the formation of plaques in the brain. In Parkinson's disease, 2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione has been found to protect dopaminergic neurons from oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione has been found to activate the JNK and p38 MAPK pathways, which are involved in cell proliferation, differentiation, and apoptosis. 2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione also inhibits the NF-kappaB pathway, which is responsible for the regulation of inflammation and immune response. Additionally, 2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione has been shown to bind to the beta-amyloid protein and prevent its aggregation, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. 2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor. In Alzheimer's disease, 2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione reduces the levels of beta-amyloid peptides and prevents their aggregation, which leads to the formation of plaques in the brain. In Parkinson's disease, 2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione protects dopaminergic neurons from oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to dissolve in cell culture media. However, 2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione has some limitations as well. It has low aqueous solubility, which makes it difficult to administer in vivo. It is also relatively unstable and can degrade over time, which can affect the reproducibility of experiments.
Future Directions
There are several future directions for 2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione research. One direction is to explore its potential as a therapeutic agent for other diseases, such as diabetes, cardiovascular disease, and autoimmune disorders. Another direction is to investigate its mechanism of action in more detail, particularly its interaction with signaling pathways and proteins. Additionally, the development of more stable and water-soluble analogs of 2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione could improve its pharmacokinetic properties and increase its potential for clinical use.
Synthesis Methods
The synthesis of 2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione involves the condensation of 3-(4-morpholinyl)propylamine with 1H-indene-1,3(2H)-dione in the presence of a catalyst. The reaction results in the formation of a yellow crystalline powder that is soluble in organic solvents. The purity and yield of 2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione can be improved by using different reaction conditions and purification techniques.
properties
IUPAC Name |
3-hydroxy-2-(3-morpholin-4-ylpropyliminomethyl)inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-16-13-4-1-2-5-14(13)17(21)15(16)12-18-6-3-7-19-8-10-22-11-9-19/h1-2,4-5,12,20H,3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBJULSGVNUELV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN=CC2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Morpholin-4-ylpropylamino)methylidene]indene-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(3-chlorobenzyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6062861.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6062874.png)
![2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone](/img/structure/B6062876.png)
![[1-(2-naphthylmethyl)-2-piperidinyl]methanol](/img/structure/B6062892.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}butanamide](/img/structure/B6062900.png)
![N-{[1-(2-chloro-4-hydroxy-5-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6062908.png)
![N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamine](/img/structure/B6062919.png)
![(4-phenoxyphenyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6062923.png)
![2,4-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B6062930.png)
![3-{[(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6062934.png)

![1-[2-methoxy-6-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6062952.png)
![2-{[(2-pyrimidinylthio)acetyl]amino}benzamide](/img/structure/B6062953.png)
![3-(4-fluorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6062971.png)